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Introduction
Ceramide 4, also known as N-butyroyl-D-erythro-sphingosine or C4-Ceramide, is a synthetic,

short-chain ceramide that has garnered significant interest in the scientific community.[1] As a

cell-permeable analog of endogenous ceramides, it serves as a valuable tool to investigate the

multifaceted roles of ceramides in cellular processes.[1] Ceramides, a class of sphingolipids,

are not merely structural components of cell membranes but also potent bioactive molecules

that regulate a wide array of cellular functions, including apoptosis, cell cycle arrest,

proliferation, and differentiation.[2][3] The dysregulation of ceramide metabolism has been

implicated in numerous pathologies, including cancer, neurodegenerative diseases, and

metabolic disorders, making it a compelling target for therapeutic intervention.[4][5]

This technical guide provides a comprehensive overview of Ceramide 4, encompassing its

chemical and physical properties, synthesis, analytical methodologies, and its established roles

in key biological pathways. Detailed experimental protocols are provided to facilitate its use in

research settings, and its potential in drug development is also explored.

Chemical and Physical Properties
Ceramide 4 is characterized by a D-erythro-sphingosine backbone N-acylated with a butyric

acid. This short acyl chain confers increased cell permeability compared to its long-chain

counterparts, making it an effective tool for studying intracellular ceramide signaling.[1]
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Table 1: Chemical Identifiers and Properties of Ceramide 4

Property Value Reference(s)

CAS Number 74713-58-9 [2][6][7]

Molecular Formula C₂₂H₄₃NO₃ [2][6]

Molecular Weight 369.58 g/mol [2][6]

Synonyms

N-butyroyl-D-erythro-

sphingosine, C4 Ceramide,

Cer(d18:1/4:0)

[2]

Appearance White to off-white powder [2]

Solubility
Soluble in DMF, DMSO, and

Ethanol
[7]

SMILES

CCCCCCCCCCCCC/C=C/--

INVALID-LINK--

NC(=O)CCC">C@HO

[2]

InChI Key
UCBLGIBMIAFISC-

CQLAPORSSA-N
[7]

Table 2: Physicochemical Data for Ceramide 4

Parameter Value Reference(s)

XLogP3 6.4 [2]

Hydrogen Bond Donor Count 3 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 18 [2]

Exact Mass 369.32429423 [2]

Complexity 344 [2]
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Synthesis of Ceramide 4
The synthesis of Ceramide 4 can be reliably achieved through a two-step process starting from

a protected sphingosine precursor, N-Boc-erythro-sphingosine. This method allows for the

specific introduction of the butyryl group to the amine of the sphingosine backbone.[5][8]

Synthesis Workflow

Step 1: Deprotection

Step 2: N-Acylation
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Figure 1: General two-step synthesis of Ceramide 4.

Experimental Protocol: Synthesis of Ceramide 4
This protocol outlines a general method for the synthesis of Ceramide 4 from N-Boc-erythro-

sphingosine.
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Step 1: Deprotection of N-Boc-erythro-sphingosine[5][8]

Dissolution: Dissolve N-Boc-erythro-sphingosine in anhydrous dichloromethane (DCM).

Acidification: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA).

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

Co-evaporate with toluene to remove residual acid. The resulting crude erythro-sphingosine

can be used directly in the next step.

Step 2: N-Acylation with Butyryl Chloride[8]

Dissolution: Dissolve the crude erythro-sphingosine in an aprotic solvent such as DCM or

tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or

diisopropylethylamine (DIEA) (1.5 equivalents).

Acylation: Cool the reaction mixture to 0°C and slowly add butyryl chloride (1.2 equivalents)

dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring

by TLC.

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium

bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column

chromatography on silica gel to yield Ceramide 4.

Alternatively, butyric acid can be coupled using a carbodiimide like EDC in the presence of a

catalyst like DMAP.[5]

Analytical Methodologies
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The analysis and characterization of Ceramide 4 are crucial for ensuring its purity and

confirming its structure. A combination of chromatographic and spectroscopic techniques is

typically employed.

Table 3: Analytical Techniques for Ceramide 4 Characterization
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Technique Purpose
Key Parameters &
Expected Results

Reference(s)

High-Performance

Liquid

Chromatography

(HPLC)

Purity assessment

and quantification

Column: C18

reversed-phase.

Mobile Phase:

Gradient of water and

acetonitrile/isopropan

ol with formic acid.

Detection: ESI-

MS/MS. A single

major peak is

expected.

[4][9]

Mass Spectrometry

(MS)

Molecular weight

confirmation and

structural elucidation

Ionization:

Electrospray

Ionization (ESI).

Expected [M+H]⁺: m/z

370.3. Fragmentation

analysis can confirm

the sphingosine

backbone and butyryl

group.

[4][10]

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

Structural confirmation

and stereochemistry

¹H and ¹³C NMR:

Chemical shifts and

coupling constants will

be consistent with the

N-butyroyl-D-erythro-

sphingosine structure.

NOESY can reveal

through-space

interactions.

[11][12]

Gas Chromatography-

Mass Spectrometry

(GC-MS)

Analysis of fatty acid

composition after

derivatization

Derivatization to

trimethylsilyl ethers

allows for separation

and identification

[9][13]
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based on mass

spectra.

Thin-Layer

Chromatography

(TLC)

Reaction monitoring

and qualitative purity

assessment

Stationary Phase:

Silica gel. Mobile

Phase: A mixture of

chloroform and

methanol.

Visualization with a

suitable stain.

[9]

Biological Activity and Signaling Pathways
Ceramide 4, as a cell-permeable ceramide analog, is a potent inducer of apoptosis in various

cell types.[1] Its biological effects are mediated through its integration into cellular membranes

and its interaction with a multitude of downstream effector proteins.

Induction of Apoptosis
A primary and well-documented function of short-chain ceramides like Ceramide 4 is the

induction of programmed cell death, or apoptosis. This process is often mediated through both

caspase-dependent and -independent pathways.
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Figure 2: Ceramide 4-induced apoptotic signaling pathway.

Ceramide 4 can directly target mitochondria, leading to a disruption of the mitochondrial

membrane potential and the release of pro-apoptotic factors such as cytochrome c and

apoptosis-inducing factor (AIF).[14] The release of cytochrome c into the cytosol initiates the
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caspase cascade through the activation of caspase-9, which in turn activates the executioner

caspase-3.[14][15] Activated caspase-3 then cleaves a variety of cellular substrates, leading to

the morphological and biochemical hallmarks of apoptosis.[15] AIF translocates to the nucleus

and induces DNA fragmentation in a caspase-independent manner.[14]

Interaction with Other Signaling Pathways
Ceramides are central signaling hubs that intersect with numerous other pathways. For

instance, ceramides have been shown to activate protein phosphatases, such as PP2A, which

can dephosphorylate and inactivate pro-survival kinases like Akt.[16] This inhibition of survival

signals further sensitizes the cell to apoptosis. Additionally, ceramides can influence

inflammatory signaling pathways, such as the NF-κB pathway, and modulate cellular stress

responses.[7][17]

Experimental Protocols
The following protocols provide detailed methodologies for studying the biological effects of

Ceramide 4 in a laboratory setting.

Protocol for Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of Ceramide 4 on a given cell line.

Materials:

Ceramide 4 (N-butyroyl-D-erythro-sphingosine)

Cell line of interest

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO)
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Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to

adhere overnight.

Treatment: Prepare a stock solution of Ceramide 4 in DMSO. Dilute the stock solution in

culture medium to the desired final concentrations. Replace the medium in the wells with the

Ceramide 4-containing medium. Include a vehicle control (medium with the same

concentration of DMSO).

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals.

Solubilization: Remove the medium and add the solubilization solution to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control.

Protocol for Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of the executioner caspase-3, a key marker of apoptosis.[18]

Materials:

Cells treated with Ceramide 4

Cell Lysis Buffer

2X Reaction Buffer containing DTT

Caspase-3 substrate (e.g., Ac-DEVD-pNA)
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96-well plate

Microplate reader

Procedure:

Cell Lysis: After treatment with Ceramide 4, pellet the cells and resuspend them in chilled

Cell Lysis Buffer. Incubate on ice.

Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Protein Quantification: Determine the protein concentration of the cell lysate.

Assay Setup: In a 96-well plate, add an equal amount of protein from each sample and

adjust the volume with Cell Lysis Buffer.

Reaction Initiation: Add 2X Reaction Buffer and the caspase-3 substrate to each well.

Incubation: Incubate the plate at 37°C, protected from light.

Absorbance Measurement: Measure the absorbance at 405 nm at various time points using

a microplate reader.

Data Analysis: Calculate the caspase-3 activity based on the change in absorbance over

time, normalized to the protein concentration.
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Figure 3: Workflow for Caspase-3 activity assay.

Role in Drug Development
The pro-apoptotic and anti-proliferative properties of ceramides make them attractive

candidates for cancer therapy.[4][5] Strategies in drug development have focused on

modulating cellular ceramide levels to induce cancer cell death.

Ceramide-Based Therapeutics
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Direct delivery of ceramides to tumors is a promising approach. However, the hydrophobic

nature of ceramides presents a challenge for their formulation and delivery. To overcome this,

various nanodelivery systems, such as liposomes, have been developed to encapsulate

ceramides and enhance their bioavailability and tumor targeting.[4] Short-chain ceramides like

Ceramide 4, due to their increased solubility, are also being investigated as potential

therapeutic agents.

Targeting Ceramide Metabolism
An alternative strategy is to increase endogenous ceramide levels by targeting the enzymes

involved in its metabolism. This can be achieved by:

Inhibiting ceramide degradation: Small molecule inhibitors of ceramidases, the enzymes that

break down ceramide, can lead to the accumulation of ceramide and induce apoptosis in

cancer cells.[6]

Activating ceramide synthesis: Certain chemotherapeutic agents have been shown to exert

their effects by stimulating the de novo synthesis of ceramides.[5]

The combination of ceramide-based therapies with conventional chemotherapy or radiotherapy

is also being explored to enhance treatment efficacy and overcome drug resistance.[4]

Conclusion
Ceramide 4 (CAS 74713-58-9) is a valuable research tool for elucidating the complex signaling

roles of ceramides. Its cell-permeable nature allows for the direct investigation of its effects on

cellular processes, particularly apoptosis. The well-established protocols for its synthesis and

use in biological assays, coupled with a growing understanding of its mechanisms of action,

position Ceramide 4 as a key molecule in the study of sphingolipid biology. Furthermore, the

broader class of ceramides holds significant promise for the development of novel therapeutic

strategies, particularly in the field of oncology. This technical guide provides a solid foundation

for researchers and drug development professionals to explore the full potential of Ceramide 4
in their respective fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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